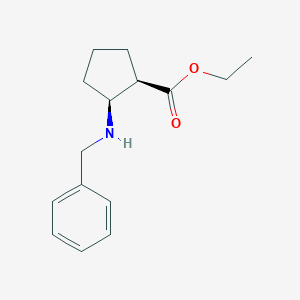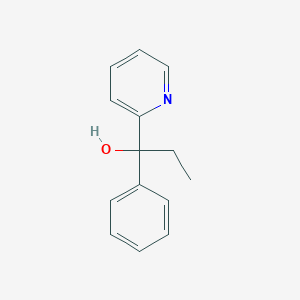
1-Phenyl-1-pyridin-2-ylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-pyridin-2-ylpropan-1-ol, also known as PAPP, is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. PAPP is a synthetic compound that belongs to the family of phenylpropanoids, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-pyridin-2-ylpropan-1-ol has been studied extensively for its potential pharmacological applications. It has been shown to exhibit anti-inflammatory, analgesic, and antioxidant properties. 1-Phenyl-1-pyridin-2-ylpropan-1-ol has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 1-Phenyl-1-pyridin-2-ylpropan-1-ol is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. 1-Phenyl-1-pyridin-2-ylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also activates the antioxidant defense system in the body, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-Phenyl-1-pyridin-2-ylpropan-1-ol has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 1-Phenyl-1-pyridin-2-ylpropan-1-ol has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Phenyl-1-pyridin-2-ylpropan-1-ol in lab experiments is its ability to modulate multiple signaling pathways in the body. This makes it a potentially useful compound for studying the complex interactions between different biological systems. However, one limitation of using 1-Phenyl-1-pyridin-2-ylpropan-1-ol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-Phenyl-1-pyridin-2-ylpropan-1-ol. One area of interest is the development of new synthetic methods for producing 1-Phenyl-1-pyridin-2-ylpropan-1-ol, which could improve its yield and purity. Another area of interest is the investigation of 1-Phenyl-1-pyridin-2-ylpropan-1-ol's potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 1-Phenyl-1-pyridin-2-ylpropan-1-ol and its potential interactions with other drugs and compounds.
Synthesemethoden
1-Phenyl-1-pyridin-2-ylpropan-1-ol can be synthesized through a multi-step process involving the reaction of pyridine with benzaldehyde, followed by the reduction of the resulting product with sodium borohydride. The final step involves the oxidation of the reduced product with potassium permanganate to obtain 1-Phenyl-1-pyridin-2-ylpropan-1-ol.
Eigenschaften
CAS-Nummer |
52100-47-7 |
|---|---|
Produktname |
1-Phenyl-1-pyridin-2-ylpropan-1-ol |
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-phenyl-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C14H15NO/c1-2-14(16,12-8-4-3-5-9-12)13-10-6-7-11-15-13/h3-11,16H,2H2,1H3 |
InChI-Schlüssel |
WZNNOTSNAIGFJA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Kanonische SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



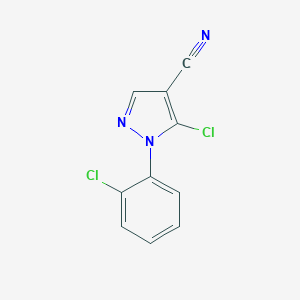
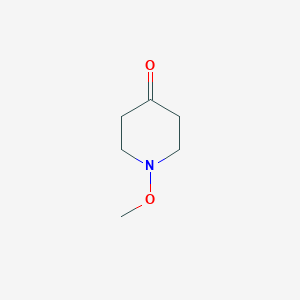
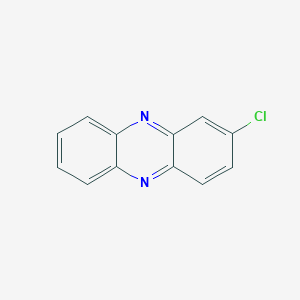
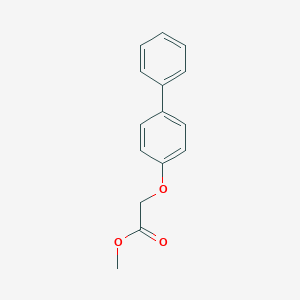

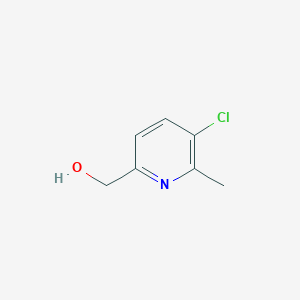

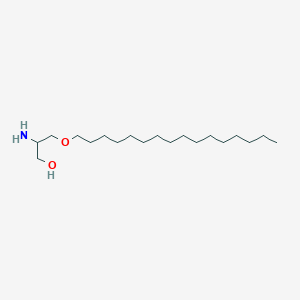
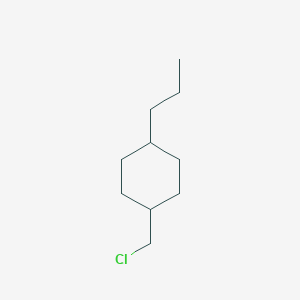
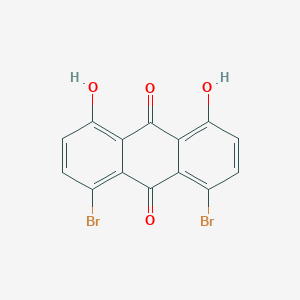
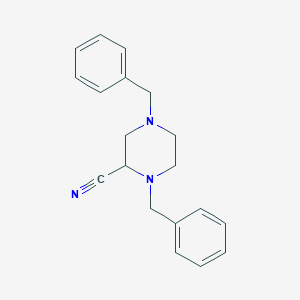
![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)
